molecular formula C21H20N2O2S B2936197 N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-67-7

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2936197
CAS No.: 868965-67-7
M. Wt: 364.46
InChI Key: LPUXQOIQMSCKMG-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a unique structure that combines a naphthalene moiety with a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps One common method starts with the preparation of the naphthalene derivative, followed by the formation of the cyclopenta[b]thiophene ring

    Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of Cyclopenta[b]thiophene Ring: The cyclopenta[b]thiophene ring can be formed through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide: can be compared with other naphthalene and thiophene derivatives.

    Naphthalene-2-carboxamide: Similar structure but lacks the cyclopenta[b]thiophene ring.

    Thiophene-3-carboxamide: Contains the thiophene ring but lacks the naphthalene moiety.

Uniqueness

The uniqueness of this compound lies in its combined structure, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.

Properties

IUPAC Name

N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-22-20(25)19-16-10-5-11-17(16)26-21(19)23-18(24)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUXQOIQMSCKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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